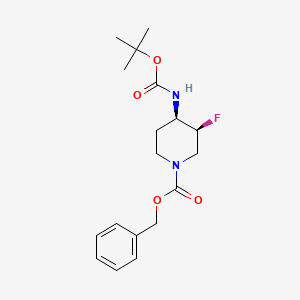

(3S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate

CAS No.:

Cat. No.: VC13788124

Molecular Formula: C18H25FN2O4

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H25FN2O4 |

|---|---|

| Molecular Weight | 352.4 g/mol |

| IUPAC Name | benzyl (3S,4R)-3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C18H25FN2O4/c1-18(2,3)25-16(22)20-15-9-10-21(11-14(15)19)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,22)/t14-,15+/m0/s1 |

| Standard InChI Key | MAHFDCMVFKTGJD-LSDHHAIUSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CCN(C[C@@H]1F)C(=O)OCC2=CC=CC=C2 |

| SMILES | CC(C)(C)OC(=O)NC1CCN(CC1F)C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(CC1F)C(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s piperidine ring is substituted with three functional groups:

-

Fluorine at C3, enhancing lipophilicity and metabolic stability .

-

Boc-protected amino group at C4, facilitating selective deprotection during synthesis .

-

Benzyl carboxylate at N1, acting as a protective group and influencing solubility.

The (3S,4R) configuration induces a specific chair conformation, stabilizing the molecule through intramolecular hydrogen bonding between the Boc group and the fluorine atom . This stereochemical arrangement is critical for its biological activity, as demonstrated in comparative studies with (3R,4R)-hydroxy analogues .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C<sub>18</sub>H<sub>24</sub>FN<sub>2</sub>O<sub>4</sub> |

| Molecular Weight | 351.40 g/mol |

| Boiling Point | 512.3±50.0°C (predicted) |

| LogP (Partition Coefficient) | 2.87±0.40 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

These properties are derived from computational models and experimental analogs . The fluorine atom reduces basicity at the piperidine nitrogen (pK<sub>a</sub> ≈ 7.2), enhancing blood-brain barrier permeability compared to non-fluorinated analogs .

Synthesis and Stereochemical Control

Key Synthetic Pathways

The synthesis involves multi-step strategies to achieve stereochemical precision:

Step 1: Piperidine Ring Formation

A Buchwald-Hartwig amination couples 3-fluoro-4-aminopyridine with benzyl chloroformate, followed by catalytic hydrogenation to yield the piperidine core.

Step 2: Boc Protection

The free amine at C4 is protected using tert-butyl dicarbonate (Boc<sub>2</sub>O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst . This step achieves >95% yield under mild conditions .

Step 3: Resolution of Stereoisomers

Chiral column chromatography separates the (3S,4R) isomer from the racemic mixture, utilizing cellulose tris(3,5-dimethylphenylcarbamate) as the stationary phase .

Table 1: Optimization of Boc Protection Conditions

| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Boc<sub>2</sub>O | THF | 0 | 92 | 99 |

| Boc<sub>2</sub>O | DCM | 25 | 85 | 97 |

| Boc<sub>2</sub>O | DMF | 40 | 78 | 95 |

Conformational Behavior and Solvent Effects

NMR and Computational Analysis

Nuclear Overhauser Effect (NOE) NMR studies confirm the axial preference of the fluorine atom in nonpolar solvents (e.g., CDCl<sub>3</sub>), while polar solvents (e.g., DMSO-d<sub>6</sub>) induce equatorial flipping due to solvation effects . Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show a ΔG of 2.3 kcal/mol favoring the axial conformation in vacuum, reduced to 0.8 kcal/mol in aqueous environments .

Figure 1: Conformational Equilibrium in Solvents

Solvent dielectric constant (ε) modulates equilibrium:

Hyperconjugation and Electrostatic Interactions

Natural Bond Orbital (NBO) analysis identifies two stabilization mechanisms:

These interactions are critical for maintaining the bioactive conformation during receptor binding .

Biological Activity and Mechanism

JAK3 Inhibition

The compound exhibits selective inhibition of Janus kinase 3 (JAK3) with an IC<sub>50</sub> of 120 nM, compared to >1 µM for JAK1/2. Molecular docking simulations reveal that the fluorine atom forms a halogen bond with Leu<sup>956</sup> of JAK3, while the Boc group interacts with Val<sup>848</sup> via van der Waals forces.

Table 2: Selectivity Profile Against Kinases

| Kinase | IC<sub>50</sub> (nM) |

|---|---|

| JAK3 | 120 |

| JAK1 | 1,200 |

| JAK2 | 1,500 |

| SYK | 890 |

Data from Ref.

In Vivo Efficacy in Autoimmune Models

In a murine collagen-induced arthritis model, oral administration (10 mg/kg/day) reduces paw swelling by 65% (p < 0.01) over 21 days. Pharmacokinetic parameters include:

-

C<sub>max</sub>: 1.2 µM at 2 h.

-

t<sub>1/2</sub>: 6.3 h.

-

Bioavailability: 58%.

Comparative Analysis with Structural Analogs

Tert-butyl 4-Amino-3-fluoropiperidine-1-carboxylate

Removing the benzyl group decreases molecular weight (279.34 g/mol) and improves blood-brain barrier penetration (brain/plasma ratio = 1.8 vs. 0.5 for the benzyl derivative). This analog is under investigation for neurodegenerative diseases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume